1-[(4-Bromophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine
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Overview
Description
1-[(4-Bromophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the bromophenylsulfonyl and methoxyphenyl groups. The nitro group is usually introduced in the final steps to avoid unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of 1-[(4-Bromophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenylsulfonyl)piperazine: A simpler analog with similar structural features.
4-(2-Methoxyphenyl)piperazine: Lacks the bromophenylsulfonyl and nitro groups.
4-Nitrophenylpiperazine: Contains the nitro group but lacks the other substituents.
Uniqueness
1-[(4-Bromophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromophenylsulfonyl group enhances its reactivity, while the methoxyphenyl and nitro groups contribute to its potential biological activity.
Properties
Molecular Formula |
C27H30BrN5O5S |
---|---|
Molecular Weight |
616.5 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]piperazine |
InChI |
InChI=1S/C27H30BrN5O5S/c1-38-27-5-3-2-4-25(27)30-12-14-31(15-13-30)26-20-22(8-11-24(26)33(34)35)29-16-18-32(19-17-29)39(36,37)23-9-6-21(28)7-10-23/h2-11,20H,12-19H2,1H3 |
InChI Key |
PKOCYPCMVRVOHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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